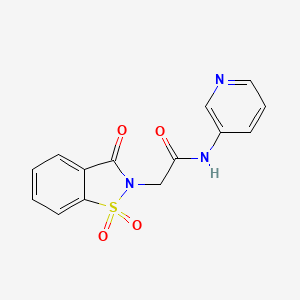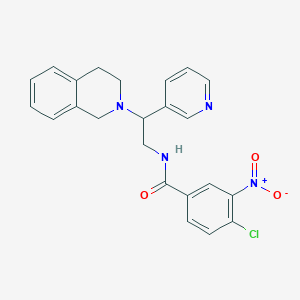
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-3-pyridinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with the benzisothiazole core are often used in various fields due to their diverse biological activities . For example, 1,2-Benzisothiazolin-3-one (BIT) is a widely used industrial antimicrobial, preservative, and enzyme inhibitor .
Molecular Structure Analysis
The molecular structure of benzisothiazole derivatives can be quite diverse, depending on the substituents attached to the benzisothiazole core . The exact structure of your compound would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis
Benzisothiazole derivatives can undergo a variety of chemical reactions, depending on their functional groups . These might include nucleophilic substitutions, electrophilic aromatic substitutions, or redox reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of benzisothiazole derivatives can vary widely, depending on their structure and functional groups . These might include melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Application in Heterocyclic Chemistry
- Research has explored the synthesis of heterocyclic compounds, which are crucial in developing pharmacological probes. These compounds, including benzoxazolone derivatives, have broad therapeutic applications ranging from analgesic and anti-inflammatory to antipsychotic and neuroprotective compounds. The benzoxazolone heterocycle, similar in electronic charge distribution and chemical reactivity to pyrocatechol, is considered a "privileged scaffold" in medicinal chemistry due to its metabolic stability and ability to mimic phenol or catechol moieties (Poupaert et al., 2005).
Catalytic Activities and Chemical Synthesis
- The compound has potential use in catalytic activities, particularly in the synthesis of novel heterocyclic compounds. This includes the use of activated nitriles for synthesizing thiazole, pyrazole, oxazole, and other derivatives, highlighting the versatility of the compound in facilitating chemical reactions for generating valuable chemical entities (Fadda et al., 2012).
Antimicrobial and Antifungal Applications
- Derivatives of the compound have been evaluated for their antimicrobial and antifungal activities. This includes the design and synthesis of novel thiazine, pyrimidine, and pyridine derivatives showing significant efficacy against various microbial and fungal strains. Such studies indicate the potential of these compounds in developing new antimicrobial agents (Ghoneim et al., 2017).
Application in Organic Synthesis
- The compound and its derivatives have been utilized in organic synthesis, particularly in the formation of complex heterocyclic structures. This involves cascade reactions of versatile thioureido-acetamides leading to various heterocycles, demonstrating the compound's utility in one-pot synthesis processes with excellent atom economy (Schmeyers & Kaupp, 2002).
Mecanismo De Acción
Target of Action
It’s known that similar compounds have shown inhibitory effects on various bacterial strains .
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of bacterial growth .
Biochemical Pathways
For instance, some compounds have been shown to increase the expression of the CYP1A1 gene in cell lines .
Pharmacokinetics
It’s known that similar compounds could be metabolized via pathways other than nat2 .
Result of Action
It’s known that similar compounds have shown antibacterial activity and have been found to have an inhibitory effect on various bacterial strains .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-pyridin-3-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c18-13(16-10-4-3-7-15-8-10)9-17-14(19)11-5-1-2-6-12(11)22(17,20)21/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURVGKFOOKWUIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-3-pyridinylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-bromobenzyl)oxy]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-2(5H)-furanone](/img/structure/B2913232.png)
![3-(4-fluorophenyl)-5-methyl-7-(3-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2913233.png)
![3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B2913234.png)


![N-(3-fluorophenyl)-5-{4-[(4-methoxybenzyl)amino]-4-oxobutanoyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2913238.png)

![2-fluoro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2913240.png)

![8-(sec-butyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2913245.png)